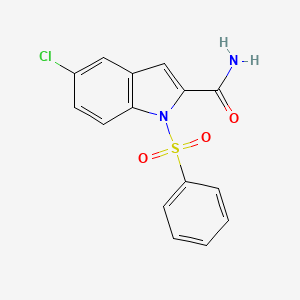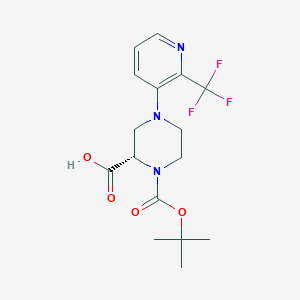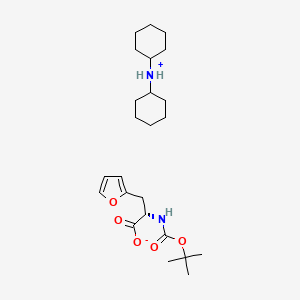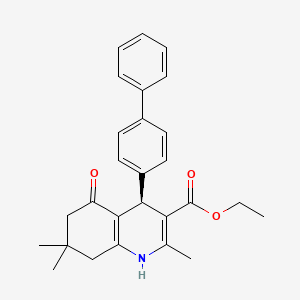
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with the molecular formula C8H18O4. It is characterized by the presence of two hydroxyl groups and two ether linkages. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of (2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of butane-1,4-diol with ethyl vinyl ether under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for such reductions.
Substitution: The ether linkages can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes.
Aplicaciones Científicas De Investigación
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and ether groups. It serves as a model substrate for investigating enzyme specificity and activity.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the formulation of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which (2R)-2-(1-ethoxyethoxy)butane-1,4-diol exerts its effects depends on the specific context in which it is used. In chemical reactions, the hydroxyl and ether groups play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparación Con Compuestos Similares
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol can be compared with other similar compounds, such as:
Butane-1,4-diol: Lacks the ether linkages present in this compound, resulting in different chemical properties and reactivity.
Ethylene glycol: Contains two hydroxyl groups but lacks the extended carbon chain and ether linkages of this compound.
Diethylene glycol: Contains ether linkages but has a different carbon chain structure compared to this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H18O4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2R)-2-(1-ethoxyethoxy)butane-1,4-diol |
InChI |
InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m1/s1 |
Clave InChI |
SNYNSRJHDYPCHN-BRFYHDHCSA-N |
SMILES isomérico |
CCOC(C)O[C@H](CCO)CO |
SMILES canónico |
CCOC(C)OC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)

![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)


![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)


![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)


![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)
